6-(4-Morpholinyl)pyrazinamine

Descripción

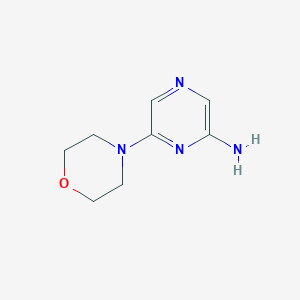

Structure

3D Structure

Propiedades

IUPAC Name |

6-morpholin-4-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQRJZXZMRXHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672040 | |

| Record name | 6-(Morpholin-4-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717847-03-5 | |

| Record name | 6-(Morpholin-4-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 4 Morpholinyl Pyrazinamine and Its Analogues

Established Synthetic Pathways for 6-(4-Morpholinyl)pyrazinamine

The primary established route for synthesizing this compound involves the sequential nucleophilic aromatic substitution (SNAr) on a dihalogenated pyrazine (B50134) core. This method leverages the electron-deficient nature of the pyrazine ring, which facilitates the displacement of halide leaving groups by nucleophiles like morpholine (B109124) and ammonia (B1221849).

A common starting material is 2,6-dichloropyrazine (B21018). The synthesis can proceed via two main pathways, where the order of nucleophilic addition is varied to control the formation of the final product.

Pathway A: This involves the initial reaction of 2,6-dichloropyrazine with morpholine. By carefully controlling the stoichiometry and reaction conditions, monosubstitution can be favored, yielding 4-(6-chloropyrazin-2-yl)morpholine. The subsequent reaction of this intermediate with an ammonia source displaces the remaining chlorine atom to afford the target compound.

Pathway B: Alternatively, the initial reaction can be with an ammonia equivalent, forming 6-chloropyrazin-2-amine. This intermediate is then subjected to a second SNAr reaction with morpholine to complete the synthesis.

The regioselectivity of these reactions is a critical consideration. The choice of pathway and the precise control of reaction parameters such as temperature, solvent, and reaction time are essential to minimize the formation of undesired disubstituted byproducts (e.g., 2,6-dimorpholinopyrazine or pyrazine-2,6-diamine). Similar strategies involving the sequential displacement of chlorides on pyrimidine (B1678525) rings have been extensively documented for the synthesis of complex heterocyclic molecules. nih.govresearchgate.net

A representative reaction scheme is outlined below:

Scheme 1: General SNAr Pathway to this compound

(Image is a placeholder for a chemical reaction diagram)

(Image is a placeholder for a chemical reaction diagram)

Exploration of Novel Synthetic Routes to this compound

Research into more efficient and versatile synthetic methods has led to the exploration of novel catalytic approaches. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a significant advancement over traditional SNAr methods. nih.gov

This modern approach can be applied to the synthesis of this compound by coupling a halogenated aminopyrazine (e.g., 2-amino-6-bromopyrazine) with morpholine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (like Xantphos), and a base. These methods often proceed under milder conditions and with higher efficiency and functional group tolerance compared to traditional SNAr. Another modern alternative is the copper(I)-mediated Ullmann coupling, which provides a more cost-effective, though sometimes lower-yielding, route.

The table below provides a comparative analysis of these synthetic strategies.

| Method | Starting Material Example | Typical Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Sequential SNAr | 2,6-Dichloropyrazine | High temperature, sealed vessel | 60–75 | Scalable, uses inexpensive reagents | Harsh conditions, long reaction times, potential for byproduct formation |

| Buchwald-Hartwig Amination | 6-Bromo-pyrazin-2-amine | Pd(OAc)₂, Xantphos, Base, 100°C | 85–90 | High efficiency, milder conditions, good functional group tolerance. | Requires costly catalysts and ligands, sensitive to air and moisture. |

| Ullmann-Type Coupling | 6-Bromo-pyrazin-2-amine | CuI, 1,10-phenanthroline, DMSO, 100°C | 70–75 | More cost-effective than palladium catalysis. | Moderate yields, potential for side product formation. |

Green Chemistry Approaches in the Synthesis of Pyrazine and Morpholine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve safety and efficiency.

A notable development is the use of biocatalysis in a continuous-flow system for the synthesis of pyrazinamide (B1679903) derivatives. researchgate.netrsc.org Research has demonstrated that the enzyme Lipozyme® TL IM can effectively catalyze the aminolysis of pyrazine esters with various amines, including morpholine derivatives. researchgate.netrsc.orgrsc.org This enzymatic strategy offers significant advantages, including high yields (up to 91.6%), mild reaction temperatures (45°C), significantly reduced reaction times (20 minutes), and the use of greener solvents like tert-amyl alcohol. researchgate.netrsc.org This method provides a scalable and efficient biocatalytic technology for developing pyrazine-derived compounds. researchgate.net

| Approach | Substrates | Catalyst/Method | Key Findings | Reference |

|---|---|---|---|---|

| Enzymatic Continuous-Flow Synthesis | Pyrazine esters and morpholine | Lipozyme® TL IM | Achieved yields up to 91.6% at 45°C in 20 minutes using a green solvent. researchgate.netrsc.org | researchgate.netrsc.orgrsc.org |

| Microwave-Assisted Synthesis | Substituted acetophenones and aldehydes | Microwave irradiation | Demonstrated better yields with significantly lower reaction times compared to conventional heating methods. mdpi.com | mdpi.com |

| Redox-Neutral Morpholine Synthesis | 1,2-amino alcohols | Ethylene (B1197577) sulfate (B86663) and tBuOK | A simple, high-yielding, one or two-step protocol using inexpensive reagents for the synthesis of the morpholine core. chemrxiv.org | chemrxiv.org |

Furthermore, green methods for the synthesis of the morpholine ring itself have been developed. One such method involves a redox-neutral protocol using inexpensive reagents like ethylene sulfate and potassium tert-butoxide to convert 1,2-amino alcohols into a variety of substituted morpholines in high yields. chemrxiv.org Microwave-assisted organic synthesis has also been employed to produce morpholine-based compounds, leading to shorter reaction times and improved yields compared to conventional methods. mdpi.com

Chemo- and Regioselective Synthesis of this compound Analogues

The synthesis of analogues of this compound requires precise control over the placement of substituents on the pyrazine ring, a process known as regioselectivity. The ability to selectively introduce different functional groups at specific positions is crucial for structure-activity relationship (SAR) studies.

The chemo- and regioselectivity of substitution on a pyrazine or related azine ring are governed by the electronic properties of the ring and the nature of the existing substituents and incoming nucleophiles. In a dihalopyrazine, the two halogen atoms may exhibit different reactivities, allowing for sequential and selective substitution.

For instance, in the synthesis of 2(1H)-pyrazinone kinase inhibitors, selective, sequential substitution of 3,5-dihalo-2(1H)-pyrazinone intermediates was achieved using palladium-catalyzed cross-couplings and SNAr reactions. researchgate.net This allowed for the controlled introduction of different substituents at the 3- and 5-positions. A similar strategy can be envisioned for a 2,6-dihalopyrazine precursor, where one halogen is first replaced with morpholine, followed by the introduction of a different amine at the second position to generate a diverse library of analogues. The synthesis of substituted pyrimidines often relies on the differential reactivity of chlorine atoms, allowing for their sequential replacement to build complex molecular architectures. nih.govresearchgate.net

The table below illustrates how the choice of starting materials can be used to generate specific analogues.

| Starting Pyrazine | Reagent 1 | Reagent 2 | Potential Analogue Product |

|---|---|---|---|

| 2,6-Dichloropyrazine | Morpholine | Methylamine | N-Methyl-6-(4-morpholinyl)pyrazin-2-amine |

| 2,6-Dichloropyrazine | Piperidine | Ammonia | 6-(Piperidin-1-yl)pyrazin-2-amine |

| 3,5-Dibromo-2-aminopyrazine | Morpholine (via Pd-coupling) | Arylboronic acid (via Suzuki coupling) | 5-Aryl-3-(4-morpholinyl)pyrazin-2-amine |

| 2-Amino-6-chloropyrazine (B134898) | 4-Methylmorpholine | - | 6-(4-Methylmorpholin-4-yl)pyrazin-2-amine |

By strategically selecting the halogenated pyrazine precursor and the sequence of nucleophilic additions or cross-coupling reactions, a wide array of analogues can be synthesized for further investigation.

Advanced Spectroscopic Characterization Techniques for 6 4 Morpholinyl Pyrazinamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons in the 6-(4-morpholinyl)pyrazinamine molecule. The expected signals would correspond to the protons on the pyrazine (B50134) ring, the morpholine (B109124) ring, and the amine group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would be key to assigning each proton to its specific location in the structure.

Hypothetical ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Pyrazine-H | ~7.5 - 8.5 | Doublet, Doublet | 1H, 1H |

| Amine-NH₂ | ~4.0 - 5.0 | Broad Singlet | 2H |

| Morpholine-CH₂ (adjacent to N) | ~3.4 - 3.8 | Triplet | 4H |

Note: This table is predictive and not based on reported experimental data.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Pyrazine-C (attached to amine) | ~150 - 160 |

| Pyrazine-C (attached to morpholine) | ~145 - 155 |

| Pyrazine-CH | ~125 - 135 |

| Morpholine-C (adjacent to N) | ~45 - 55 |

Note: This table is predictive and not based on reported experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. For this compound (C₈H₁₂N₄O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine group, the C-N and C-O bonds of the morpholine ring, and the C=N and C=C bonds of the pyrazine ring.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (amine) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N and C=C stretch (pyrazine ring) | 1500 - 1600 |

| C-N stretch | 1250 - 1350 |

Note: This table is predictive and not based on reported experimental data.

Advanced X-ray Crystallography for Solid-State Structural Determination

For a crystalline sample of this compound, single-crystal X-ray crystallography could provide an unambiguous three-dimensional model of the molecule. This technique would determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state, as well as the packing arrangement of the molecules in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with a very high degree of accuracy. This information is crucial for confirming the elemental composition of this compound and distinguishing it from other compounds with the same nominal mass. The expected exact mass for the molecular ion [M+H]⁺ of C₈H₁₂N₄O would be calculated and compared to the experimentally determined value.

Structure Activity Relationship Sar Studies of 6 4 Morpholinyl Pyrazinamine Derivatives

Elucidation of Key Pharmacophoric Features within the 6-(4-Morpholinyl)pyrazinamine Scaffold

The this compound scaffold possesses distinct pharmacophoric features that are fundamental to its interaction with biological targets, particularly protein kinases. The core structure can be dissected into three key components: the pyrazine (B50134) ring, the amine substituent, and the morpholine (B109124) moiety.

Pyrazine Ring : The pyrazine ring, a nitrogen-containing heterocycle, often serves as a core scaffold that can participate in hydrogen bonding and pi-stacking interactions within the active site of a protein. The nitrogen atoms can act as hydrogen bond acceptors, a common interaction in the hinge region of many kinases.

Amine Group : The exocyclic amine group at the 2-position of the pyrazine ring is a critical hydrogen bond donor. This feature is often essential for anchoring the molecule into the active site of the target protein.

Impact of Substituent Modifications on Biological Activity

Systematic modifications of the this compound scaffold are essential to probe the SAR and optimize for a desired biological activity.

Substitutions on the pyrazine ring can modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity. For instance, the introduction of small alkyl or halo groups could probe for additional hydrophobic pockets within the target's active site. Conversely, larger substituents might lead to steric hindrance, reducing or abolishing activity. The electronic nature of the substituents can also affect the basicity of the pyrazine nitrogens, which can be critical for hinge-binding interactions in kinases.

Table 1: Hypothetical Impact of Pyrazine Ring Substitutions on Kinase Inhibitory Activity

| Compound | R1 | R2 | Kinase IC50 (nM) |

|---|---|---|---|

| 1 | H | H | 50 |

| 2 | CH3 | H | 75 |

| 3 | H | Cl | 25 |

This table is illustrative and based on general SAR principles for kinase inhibitors.

Table 2: Hypothetical Impact of Morpholine Moiety Modifications on Biological Activity

| Compound | Morpholine Modification | Target IC50 (nM) |

|---|---|---|

| 1 | Unsubstituted | 50 |

| 2 | 2-methylmorpholine | 60 |

| 3 | 3,3-dimethylmorpholine | 150 |

This table is illustrative and based on general SAR principles.

Creating more rigid structures through the introduction of bridging or fused ring systems can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. Fusing a ring to the pyrazine or morpholine moiety can also be used to explore larger regions of the chemical space within the target's binding site. For example, fusing a benzene (B151609) ring to the pyrazine could lead to a pteridine (B1203161) or quinoxaline (B1680401) core, which may offer additional points of interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties. For this compound analogues, a QSAR model could be developed to predict the biological activity of novel derivatives before their synthesis.

A typical QSAR study would involve:

Data Set Preparation : A series of this compound analogues with their corresponding biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation : A wide range of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, would be calculated for each molecule.

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation : The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A well-validated QSAR model can provide valuable insights into the key molecular features that drive biological activity and guide the design of more potent compounds.

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry, particularly molecular docking, is a powerful tool for understanding the SAR of this compound derivatives at the atomic level. Molecular docking simulations can predict the binding mode and affinity of these compounds within the active site of a biological target. ekb.eg

The process typically involves:

Target Preparation : A three-dimensional structure of the target protein, often obtained from X-ray crystallography or homology modeling, is prepared for docking.

Ligand Preparation : The 3D structures of the this compound analogues are generated and their low-energy conformations are determined.

Docking Simulation : A docking algorithm is used to place the ligand into the active site of the protein in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose.

The results from molecular docking can help to:

Visualize the key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts.

Explain the observed SAR trends. For example, why a particular substituent increases or decreases activity.

Propose new modifications to the scaffold that could enhance binding affinity.

By integrating experimental SAR data with computational modeling, a more comprehensive understanding of the molecular basis of action for this compound derivatives can be achieved, accelerating the drug discovery process.

Ligand-Protein Interaction Analysis

The binding of this compound derivatives to their protein targets is primarily governed by a network of non-covalent interactions. The pyrazine ring, with its nitrogen atoms, frequently acts as a hydrogen bond acceptor, a common interaction for this heterocyclic system. The morpholine moiety also plays a significant role in binding, often forming key hydrogen bonds that anchor the ligand within the active site of the protein.

Computational docking studies on analogous pyrazine-based kinase inhibitors have revealed that specific residues within the ATP-binding pocket are critical for interaction. For instance, in studies of pyrazine derivatives targeting PIM-1 kinase, hydrogen bonds with residues such as Glu171, Glu121, and Lys67 have been identified as significant for ligand-receptor binding. researchgate.net Similarly, in the context of phosphoinositide 3-kinase (PI3K) inhibitors, the morpholine group is often a key pharmacophore, forming crucial hydrogen bonds that contribute to the inhibitory activity. frontiersin.org

The nature and position of substituents on the pyrazine or morpholine rings can modulate these interactions. For example, the introduction of bulky groups can lead to steric hindrance, potentially disrupting favorable binding conformations. Conversely, the addition of functional groups capable of forming additional hydrogen bonds or hydrophobic interactions can enhance binding affinity.

Table 1: Key Ligand-Protein Interactions for Analogous Pyrazine and Morpholine-Containing Inhibitors

| Interacting Ligand Moiety | Protein Residue Type (Example) | Type of Interaction | Reference |

| Pyrazine Nitrogen | Glutamic Acid (Glu) | Hydrogen Bond | researchgate.net |

| Pyrazine Nitrogen | Lysine (Lys) | Hydrogen Bond | researchgate.net |

| Morpholine Oxygen | Aspartic Acid (Asp) | Hydrogen Bond | researchgate.net |

| Substituted Aryl Group | Leucine (Leu), Valine (Val) | Hydrophobic Interaction | |

| Amino Group | Serine (Ser), Threonine (Thr) | Hydrogen Bond |

Binding Affinity Predictions

The prediction of binding affinity is a cornerstone of computational drug design, providing a quantitative measure of the strength of the interaction between a ligand and its target protein. For derivatives of this compound, these predictions are often derived from molecular docking simulations and quantitative structure-activity relationship (QSAR) models.

Molecular docking programs estimate the free energy of binding (often represented as a docking score) by evaluating the steric and electrostatic complementarity between the ligand and the protein's active site. For instance, in the development of novel PI3K/MEK bifunctional inhibitors based on a structure similar to this compound, analogs with specific substitutions showed varying inhibition potencies, which can be correlated with their predicted binding affinities. nih.gov

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of this compound analogs with known activities, a predictive QSAR model can be developed. This model can then be used to estimate the binding affinity of novel, untested derivatives. The predictive power of such models is often evaluated by statistical parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²).

Ligand efficiency (LE) is another important metric used to assess the binding potential of a compound relative to its size. It is calculated from the binding energy normalized by the number of non-hydrogen atoms. This metric is particularly useful in fragment-based drug design, where small, efficient fragments are elaborated into more potent leads. For derivatives of this compound, optimizing ligand efficiency is a key goal to ensure that increases in potency are not solely due to an increase in molecular size, which can negatively impact drug-like properties.

Table 2: Predicted Binding Affinities and Ligand Efficiencies for Hypothetical this compound Derivatives

| Compound ID | Modification | Predicted Binding Affinity (ΔG, kcal/mol) | Number of Heavy Atoms | Ligand Efficiency (LE) |

| Parent | None | -7.5 | 13 | 0.58 |

| Analog A | -CH3 on pyrazine | -7.8 | 14 | 0.56 |

| Analog B | -OH on morpholine | -8.2 | 14 | 0.59 |

| Analog C | -Cl on pyrazine | -8.0 | 14 | 0.57 |

| Analog D | Phenyl group on amine | -9.5 | 19 | 0.50 |

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is not solely determined by its static structure but also by its conformational flexibility. Conformational analysis of this compound derivatives is essential to understand the energetically favorable shapes the molecule can adopt and how these conformers interact with a protein's binding site.

Computational methods, such as molecular dynamics simulations, can be employed to explore the conformational space of these derivatives and to construct an energy landscape. This landscape maps the potential energy of the molecule as a function of its conformational coordinates, revealing the low-energy, and therefore more probable, conformations.

The energy landscape perspective suggests that a ligand may not bind in its absolute lowest energy conformation but rather in a conformation that is pre-organized for binding and requires minimal energetic penalty to adopt the bioactive pose within the protein's active site. Understanding the conformational energy landscapes of this compound derivatives can thus provide insights into their binding kinetics and thermodynamics, aiding in the design of molecules with improved binding properties. For instance, designing molecules that have a low-energy conformation closely matching the bound conformation can lead to higher binding affinities.

Preclinical Investigations and Admet Considerations for 6 4 Morpholinyl Pyrazinamine Analogues

In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Evaluation

Early in vitro assessment of ADMET properties is crucial for identifying promising drug candidates and flagging potential liabilities. Computational and experimental methods are employed to predict how 6-(4-morpholinyl)pyrazinamine analogues will behave in a biological system.

Metabolic Stability and Metabolite Identification

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. It is typically assessed in vitro using liver fractions, such as liver microsomes or hepatocytes, which contain drug-metabolizing enzymes. springernature.com The primary enzymes responsible for the metabolism of many xenobiotics are the Cytochrome P450 (CYP450) family. nih.gov

For this compound analogues, the pyrazine (B50134) and morpholine (B109124) rings are potential sites of metabolism. Common metabolic pathways for such heterocyclic compounds include oxidation, N-dealkylation, and hydroxylation. In vitro assays with human or rat liver microsomes are standard methods to quantify the rate of metabolism. nih.govnih.gov In these assays, the disappearance of the parent compound is monitored over time. springernature.com

The morpholine ring can undergo oxidation or ring opening, while the pyrazine ring is susceptible to hydroxylation at available carbon positions. The amino group on the pyrazine ring can also be a site for metabolic changes. For instance, studies on other pyrazinamide (B1679903) derivatives have shown that modifications on the pyrazine core can significantly influence metabolic stability. mdpi.com Identification of the resulting metabolites is often performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), which helps to elucidate the primary metabolic pathways and identify potential pharmacologically active or toxic metabolites. springernature.com

Table 1: Representative In Vitro Metabolic Stability Data for Heterocyclic Compounds

| Compound Type | Test System | Parameter | Value | Reference |

|---|---|---|---|---|

| Pyrazinamide Derivative | Human Liver Microsomes (HLM) | T₁/₂ (min) | Varies based on substitution | mdpi.com |

| Fluoro-substituted δ-Tocotrienol | Mouse Liver Microsomes | % Remaining (at 60 min) | <1% (NADPH-independent hydrolysis) | nih.gov |

This table provides examples of metabolic stability data for different types of compounds to illustrate the methodology and data generated in such studies.

Permeability and Transport Studies (e.g., P-gp efflux)

A drug's ability to permeate biological membranes, such as the intestinal epithelium, is fundamental to its absorption and distribution. The Caco-2 cell monolayer assay is a widely used in vitro model that mimics the human intestinal barrier. nih.gov This assay measures the apparent permeability coefficient (Papp) of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. nih.gov

A high Papp (A-B) value generally suggests good intestinal absorption. The efflux ratio, calculated as Papp (B-A) / Papp (A-B), indicates whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). nih.gov P-gp is a key transporter that can pump drugs out of cells, reducing their intracellular concentration and bioavailability. mdpi.com An efflux ratio greater than 2 is often indicative of active efflux. nih.gov

Table 2: Example of Caco-2 Permeability Data for Test Compounds

| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Classification |

|---|---|---|---|---|

| Atenolol (Control) | 0.5 | 0.6 | 1.2 | Low Permeability |

| Propranolol (Control) | 25.0 | 24.5 | 1.0 | High Permeability |

| Talinolol (Control) | 0.8 | 16.0 | 20.0 | P-gp Substrate |

| Compound 13 (Example) | 15.2 | 18.1 | 1.2 | Good Permeability |

Data adapted from a study on benzaldehyde (B42025) thiosemicarbazone derivatives to illustrate typical results from a Caco-2 assay. researchgate.net

In Vitro Toxicity Profiling

Early assessment of cytotoxicity is essential to de-risk drug candidates. In vitro toxicity is typically evaluated against a panel of human cell lines, including cancer cell lines and normal cell lines, to determine a compound's therapeutic index. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.

For this compound analogues, cytotoxicity can be assessed using assays like the MTT or LDH tests. semanticscholar.org Studies on structurally related pyrazinamide derivatives have been conducted against cell lines such as the human hepatocellular carcinoma line HepG2, which is particularly relevant for assessing potential hepatotoxicity. mdpi.com For example, some N-substituted 3-aminopyrazine-2-carboxamides showed varying levels of cytotoxicity, with one 4-CF₃ substituted compound exhibiting an IC50 of 41.4 µM against HepG2 cells. mdpi.com In another study, a 2-(morpholin-4-yl)-1,3,5-triazine derivative showed selective cytotoxicity against breast cancer cells (LD50 = 2.5 ± 0.4 µM) with a smaller effect on normal human fibroblasts. semanticscholar.org These findings highlight the importance of the substitution pattern on the toxicity profile.

Table 3: Representative In Vitro Cytotoxicity Data

| Compound | Cell Line | Assay | IC₅₀ / LD₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | HepG2 | Not specified | 41.4 | mdpi.com |

| 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine | BT474 (Breast Cancer) | LDH | 2.5 ± 0.4 | semanticscholar.org |

| 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine | Human Fibroblasts | LDH | 3.6 | semanticscholar.org |

Physicochemical Properties and their Influence on Biological Activity

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water, is a critical parameter in drug design. researchgate.net It influences solubility, permeability, plasma protein binding, metabolism, and target binding. researchgate.net An optimal range of lipophilicity is often sought, as very high values can lead to poor solubility and rapid metabolism, while very low values can result in poor membrane permeability.

For this compound analogues, the LogP can be modulated by introducing different substituents. Increased lipophilicity can sometimes correlate with increased biological activity, but it can also lead to poorer aqueous solubility and faster metabolic clearance. researchgate.net The morpholine moiety itself is generally considered to contribute to favorable physicochemical properties, often improving the aqueous solubility of a parent compound. In silico tools are frequently used to predict LogP values for novel compounds, guiding the selection of candidates for synthesis and further testing. nih.gov For instance, studies on various pyrazole (B372694) and purine (B94841) derivatives have shown that modulating lipophilicity through substitution is a key strategy for optimizing antimicrobial or other biological activities. nih.govresearchgate.net

Hydrogen Bonding Capacity

The ability of a molecule to form hydrogen bonds is fundamental to its interaction with biological macromolecules, such as enzymes and receptors, and also affects its solubility and permeability. Hydrogen bonds are formed between a hydrogen bond donor (HBD), typically an N-H or O-H group, and a hydrogen bond acceptor (HBA), such as a nitrogen or oxygen atom.

Molecular Flexibility

No publicly available data could be found on the molecular flexibility of this compound analogues. This includes computational or experimental studies on conformational analysis, the number of rotatable bonds, and the influence of flexibility on target binding and activity.

In vivo Efficacy Studies in Disease Models

No publicly available data from in vivo efficacy studies in any disease models for analogues of this compound could be located.

Future Directions and Research Opportunities

Design and Synthesis of Advanced 6-(4-Morpholinyl)pyrazinamine Analogues with Enhanced Potency and Selectivity

The advancement of this compound as a lead compound hinges on the strategic design and synthesis of new analogues with superior potency and target selectivity. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the modification of the core scaffold to optimize interactions with biological targets. nih.gov Insights can be drawn from SAR studies of related heterocyclic compounds, such as pyrazinamide (B1679903) and piperazine-containing molecules. nih.govresearchgate.net

Key synthetic strategies for generating advanced analogues include:

Modification of the Morpholine (B109124) Ring: Altering the morpholine moiety, for instance, by introducing substituents or replacing it with other heterocyclic systems like piperazine (B1678402) or thiomorpholine, could significantly impact binding affinity and pharmacokinetic properties.

Substitution on the Pyrazine (B50134) Core: Introducing various functional groups (e.g., halogens, alkyl, aryl groups) onto the pyrazine ring can modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced target engagement.

Derivatization of the Amine Group: The exocyclic amine group is a prime site for modification. Acylation, alkylation, or conversion to other functional groups can create new interaction points with a target protein.

The synthesis of such analogues often involves multi-step protocols. For instance, a common approach for related structures involves coupling a halogenated pyrazine precursor with the desired cyclic amine (like morpholine), followed by further modifications to other positions on the pyrazine ring. nih.govrsc.org

| Modification Site | Proposed Modification | Scientific Rationale | Supporting Precedent |

|---|---|---|---|

| Pyrazine Ring (Position 3 or 5) | Introduction of small alkyl or halogen groups. | To explore steric and electronic effects on target binding and to potentially block metabolic pathways. | SAR on pyrazinamide derivatives shows that substitutions on the pyrazine ring can modulate antimycobacterial activity. mdpi.com |

| Morpholine Moiety | Replacement with substituted piperazines or homopiperazines. | To introduce new hydrogen bond donors/acceptors or lipophilic groups to probe specific pockets in the target's binding site. | Piperazine-linked aminopyridines show that substitutions on the piperazine nitrogen can lead to beneficial interactions. researchgate.net |

| Exocyclic Amine | Conversion to amides or sulfonamides. | To introduce vectors that can form additional hydrogen bonds and extend into new regions of the binding site. | Synthesis of N-substituted benzamide (B126) derivatives of related scaffolds has yielded compounds with significant biological activity. nih.govrsc.org |

Exploration of Novel Biological Targets for this compound Derivatives

While the parent compound pyrazinamide is known to target Mycobacterium tuberculosis, the this compound scaffold is ripe for exploration against other biological targets. drugbank.com The frequent appearance of the pyrazine, pyrazole (B372694), and morpholine motifs in molecules with diverse pharmacological activities suggests a broad potential for its derivatives. nih.govresearchgate.netnih.gov

Potential target classes for future investigation include:

Kinases: Protein kinases are critical regulators of cell signaling and are validated targets in cancer and inflammatory diseases. Many kinase inhibitors feature heterocyclic cores. The pyrazine scaffold could serve as a hinge-binding motif, a common feature in ATP-competitive kinase inhibitors. japsonline.comresearchgate.net For example, PIM-1 kinase is a target for some pyrazine derivatives. japsonline.comresearchgate.net

Mycobacterial Enzymes: Beyond the known mechanisms of pyrazinamide, new derivatives could be designed to inhibit other essential mycobacterial enzymes. drugbank.comnih.gov For example, enoyl-acyl carrier protein reductase (InhA), a key enzyme in fatty acid biosynthesis, is a potential target for novel pyrazinamide analogues. mdpi.comnih.gov

G-Protein Coupled Receptors (GPCRs): The structural features of this compound derivatives may allow them to act as ligands for various GPCRs, which are involved in a vast range of physiological processes.

Other Enzymes: The scaffold could be adapted to inhibit other enzyme classes, such as dihydrofolate reductase or proteases, depending on the specific modifications made. nih.gov

| Target Class | Example Target | Therapeutic Area | Rationale |

|---|---|---|---|

| Protein Kinases | PIM-1, FAK, Tyrosine Kinases | Oncology, Inflammation | Pyrazine and pyrazole derivatives have been identified as inhibitors of various kinases. nih.govjapsonline.comnih.gov |

| Mycobacterial Enzymes | InhA, Fatty Acid Synthase I | Infectious Disease (Tuberculosis) | The parent compound, pyrazinamide, is an anti-tubercular agent, and its derivatives are actively being explored for this indication. mdpi.comdrugbank.com |

| Parasitic Enzymes | Trypanosomal proteins | Neglected Tropical Diseases | Structurally related pyrimidine (B1678525) derivatives have shown promising activity against T. brucei. nih.gov |

Development of this compound as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule used to study and manipulate a biological system by selectively interacting with a specific protein target. Developing a derivative of this compound into a chemical probe requires a deep understanding of its SAR to identify a potent and selective analogue. This analogue can then be modified to incorporate a reporter tag or a reactive group without losing its affinity for the target.

Strategies for developing a chemical probe from this scaffold include:

Attachment of a Fluorophore: A fluorescent dye can be attached to a non-critical position on the molecule. This allows for visualization of the target protein in cells and tissues using techniques like fluorescence microscopy.

Biotinylation: Adding a biotin (B1667282) tag allows for the isolation and identification of the target protein from complex biological samples through affinity purification.

Photo-affinity Labeling: Incorporating a photo-reactive group (e.g., an azide (B81097) or diazirine) enables the formation of a covalent bond between the probe and its target upon UV irradiation, facilitating target identification.

The development of chemiluminescent probes from imidazopyrazinone structures for detecting superoxide (B77818) anions demonstrates the feasibility of converting pyrazine-based scaffolds into powerful biological tools. nih.gov Such probes could be invaluable for elucidating the function of a newly identified target or for validating its role in a disease pathway.

Combination Therapies Involving this compound Analogues

Combining therapeutic agents is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and tuberculosis. The rationale is to achieve synergistic effects, reduce the likelihood of drug resistance, and target multiple pathways simultaneously. acs.org

Future research should explore the potential of this compound analogues in combination therapies. For instance:

In Oncology: If an analogue is found to be a potent kinase inhibitor, it could be combined with standard-of-care chemotherapeutic agents or other targeted therapies. This could lead to a more profound and durable anti-tumor response.

In Tuberculosis: As a derivative of the first-line anti-TB drug pyrazinamide, novel analogues could be tested in combination with other anti-tubercular drugs to shorten treatment duration or to be effective against multidrug-resistant strains. acs.org

The selection of combination partners would depend on the mechanism of action of the this compound derivative. Preclinical studies would be essential to evaluate for synergistic interactions and to establish the optimal combination strategy.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating timelines and improving the efficiency of identifying promising drug candidates. nih.govnih.gov These computational tools can be extensively applied to the research of this compound.

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Virtual Screening | Using ML models to screen vast virtual libraries of compounds to identify derivatives of the core scaffold with a high probability of being active against a specific target. nih.govcam.ac.uk | Rapidly identifies a smaller, more focused set of compounds for synthesis and testing, saving time and resources. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models that correlate the structural features of this compound analogues with their biological activity. japsonline.comresearchgate.net | Guides the rational design of new analogues with improved potency and selectivity. |

| De Novo Drug Design | Employing generative AI models to design novel molecules based on the this compound scaffold that are optimized for desired properties (e.g., high potency, low toxicity). nih.gov | Creates innovative molecular structures that may not be conceived through traditional medicinal chemistry approaches. |

| ADMET Prediction | Using ML algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. mdpi.com | Helps to prioritize compounds with favorable drug-like properties early in the discovery process, reducing late-stage failures. |

| Target Prediction | Applying AI tools to predict potential biological targets for this compound and its derivatives based on their chemical structure. nih.gov | Uncovers new therapeutic opportunities and helps to elucidate the mechanism of action. |

By integrating these computational approaches, the design-synthesis-test-analyze cycle can be significantly streamlined, enabling a more rapid and cost-effective exploration of the therapeutic potential of the this compound chemical space.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.